molecular formula C5H8N4S B13257012 N'-Amino-2-methyl-1,3-thiazole-5-carboximidamide

N'-Amino-2-methyl-1,3-thiazole-5-carboximidamide

Cat. No.: B13257012
M. Wt: 156.21 g/mol
InChI Key: NREZEISDTFMOBJ-UHFFFAOYSA-N
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Description

N'-Amino-2-methyl-1,3-thiazole-5-carboximidamide is a chemical compound with the CAS Number 1704279-06-0 and a molecular formula of C5H8N4S, corresponding to a molecular weight of 156.21 g/mol . As a derivative of the 2-aminothiazole scaffold, this compound is of significant interest in medicinal and organic chemistry. The 2-aminothiazole core is a recognized privileged structure in drug discovery, known for its diverse biological activities . Molecules containing this pharmacophore have been extensively studied for a broad spectrum of applications, including serving as antimicrobial, anticancer, anti-inflammatory, and antifungal agents . Furthermore, 2-aminothiazole-5-carboxamide derivatives, which are structurally related, have been identified as useful kinase inhibitors for protein tyrosine kinase and p38 kinase, highlighting the potential of this chemical class in targeted therapeutic research . The specific substitution pattern of the N'-amino and carboximidamide groups on the thiazole ring may make it a valuable intermediate or building block for the synthesis of more complex molecules, such as bi-1,3-thiazole carboxamides or other heterocyclic compounds explored in pharmaceutical research . Its structure suggests potential for further functionalization, which can be leveraged in the development of compound libraries for high-throughput screening. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C5H8N4S

Molecular Weight

156.21 g/mol

IUPAC Name

N'-amino-2-methyl-1,3-thiazole-5-carboximidamide

InChI

InChI=1S/C5H8N4S/c1-3-8-2-4(10-3)5(6)9-7/h2H,7H2,1H3,(H2,6,9)

InChI Key

NREZEISDTFMOBJ-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC=C(S1)/C(=N/N)/N

Canonical SMILES

CC1=NC=C(S1)C(=NN)N

Origin of Product

United States

Preparation Methods

Cyclization from Alkyl 4-(Halo)-2-chloroacetoacetate and Thioacetamide

A well-documented method involves the reaction of alkyl 4-(halo)-2-chloroacetoacetate with thioacetamide in the presence of an amine base (preferably triethylamine) in acetonitrile solvent. This process proceeds via:

  • Cyclization to form the 2-methylthiazole ring.
  • Followed by dehydration to yield alkyl 4-halomethyl-2-methylthiazole-5-carboxylates, which can be further converted to the carboximidamide derivative.

This method offers improved yields and milder conditions compared to traditional acid-catalyzed dehydration processes.

Step Reagents & Conditions Outcome Yield/Notes
1 Alkyl 4-(halo)-2-chloroacetoacetate + thioacetamide + triethylamine in acetonitrile Cyclization and dehydration to alkyl 4-halomethyl-2-methylthiazole-5-carboxylate High yield, mild conditions

This process is advantageous due to the use of an amine base to neutralize generated acid and drive the reaction forward efficiently.

Synthesis via Thiosemicarbazide and Ethyl-2-chloroacetoacetic Ester (Hantzsch Reaction)

Another route involves:

  • Reacting thiosemicarbazide derivatives with ethyl-2-chloroacetoacetic ester through a Hantzsch-type cyclization to form substituted thiazole intermediates.
  • Subsequent nucleophilic substitution with chloroacetonitrile introduces nitrile functionality.
  • Final transformation with thiosemicarbazide yields 2-amino-thiazole derivatives with carboximidamide groups.

This method has been reported to produce high yields (71–93% for thiazole intermediates and 51–62% for final amino-thiadiazole derivatives).

Step Reagents & Conditions Outcome Yield Range
1 Aldehydes + 4-methyl thiosemicarbazide (condensation) Thiosemicarbazone derivatives 78–90%
2 Thiosemicarbazone + ethyl-2-chloroacetoacetic ester (Hantzsch reaction) Thiazole moieties 71–93%
3 Thiazole derivatives + chloroacetonitrile + K2CO3 (nucleophilic substitution) Substituted nitriles 58–84%
4 Substituted nitriles + thiosemicarbazide 2-Amino-1,3,4-thiadiazole compounds 51–62%

This sequence is versatile and allows structural modifications on the thiazole ring.

Amination via Bromination and Nucleophilic Substitution

A method for introducing amino groups at position 5 involves:

  • Bromination of 2-amino-thiazole derivatives in DMF at room temperature.
  • Followed by treatment with sodium hydrogen carbonate and an amine or sodium sulfide under heating to substitute the bromine with an amino group.

This method is effective for synthesizing 2-amino-4-substituted thiazolyl amines, which can be precursors to carboximidamide derivatives.

Step Reagents & Conditions Outcome Notes
1 2-Amino-thiazole + bromine in DMF, room temp Bromothiazole intermediate 3 hours stirring
2 Addition of NaHCO3 + amine or Na2S, heating 70 °C Aminated thiazole derivative Recrystallization purification

This approach allows selective functionalization at the 5-position.

Synthesis of 2-Amino-5-methylthiazol Derivatives via Ethyl 4-bromo-3-oxopentanoate and Thiourea

A related approach to prepare 2-amino-5-methylthiazole derivatives includes:

  • Reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol to form ester intermediates.
  • Condensation with hydrazine hydrate to form acetohydrazide derivatives.
  • Further reaction with carbon disulfide under basic conditions to yield thiazole-oxadiazole derivatives.

This method provides a route to functionalized thiazole derivatives with potential for further carboximidamide formation.

Step Reagents & Conditions Outcome Yield/Notes
1 Ethyl 4-bromo-3-oxopentanoate + thiourea, EtOH Ester intermediate Moderate to high yield
2 Ester + hydrazine hydrate reflux 2-(2-Amino-5-methylthiazol-4-yl) acetohydrazide 74% yield
3 Acetohydrazide + carbon disulfide + KOH Thiazole-oxadiazole derivatives 74% yield

Characterization includes IR, 1H NMR, and elemental analyses confirming structure.

Research Results and Characterization Data

Spectroscopic Characterization

  • IR Spectra: Characteristic bands for NH2 groups (~3300–3400 cm⁻¹), C=N (carboximidamide) stretching (~1600–1700 cm⁻¹), and thiazole ring vibrations.
  • 1H NMR: Signals corresponding to methyl groups at position 2 (~2.3 ppm), amino protons (~6.2–7.0 ppm), and ring protons consistent with substitution patterns.
  • Elemental Analysis: Confirmed expected C, H, N percentages consistent with proposed structures.

Yields and Purity

  • Yields for key intermediates range from 60% to over 90%, depending on the method and purification.
  • Purification typically involves recrystallization from DMF/water mixtures or column chromatography.
  • TLC monitoring ensures reaction completion and product purity.

Summary Table of Preparation Methods for N'-Amino-2-methyl-1,3-thiazole-5-carboximidamide

Method No. Starting Materials Key Reagents/Conditions Key Intermediate/Product Yield Range Notes
1 Alkyl 4-(halo)-2-chloroacetoacetate + thioacetamide Triethylamine, acetonitrile, mild heating Alkyl 4-halomethyl-2-methylthiazole-5-carboxylate High Improved process, mild conditions
2 Thiosemicarbazide + ethyl-2-chloroacetoacetic ester Hantzsch cyclization, nucleophilic substitution 2-Amino-1,3,4-thiadiazole derivatives 51–93% Multi-step, versatile
3 2-Amino-thiazole derivative + bromine DMF, NaHCO3, amine or Na2S, heating Aminated thiazole derivatives Moderate Selective amination
4 Ethyl 4-bromo-3-oxopentanoate + thiourea Ethanol, hydrazine hydrate, carbon disulfide, KOH Thiazole-oxadiazole derivatives ~74% Functionalized thiazoles

Chemical Reactions Analysis

Types of Reactions

N’-Amino-2-methyl-1,3-thiazole-5-carboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted thiazole derivatives with different functional groups.

Scientific Research Applications

N’-Amino-2-methyl-1,3-thiazole-5-carboximidamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-Amino-2-methyl-1,3-thiazole-5-carboximidamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, potentially activating or inhibiting biochemical pathways . This interaction can lead to various physiological effects, such as antimicrobial activity or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-Amino-2-methyl-1,3-thiazole-5-carboximidamide include other thiazole derivatives such as:

Uniqueness

N’-Amino-2-methyl-1,3-thiazole-5-carboximidamide is unique due to its specific structure and the presence of both amino and carboximidamide functional groups

Biological Activity

N'-Amino-2-methyl-1,3-thiazole-5-carboximidamide (commonly referred to as AMT) is a thiazole derivative that has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of the biological activity of AMT, including its synthesis, pharmacological properties, and relevant case studies.

1. Structure and Synthesis

AMT is characterized by its thiazole ring structure, which is known for various biological activities. The synthesis of AMT typically involves the reaction of 2-methylthiazole with carboximidamide derivatives. This compound has been synthesized as part of broader efforts to develop thiazole-based derivatives with enhanced biological properties.

2.1 Antimicrobial Activity

Research indicates that thiazole derivatives, including AMT, exhibit significant antimicrobial properties. The compound has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In particular, studies have reported that AMT possesses:

  • Antibacterial Activity : Effective against strains such as Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : Demonstrated efficacy against fungi like Candida albicans and Aspergillus niger.

The minimum inhibitory concentration (MIC) values for AMT and related compounds typically range from 0.7 μg/mL to 4.01 mM, indicating potent activity compared to standard antibiotics like vancomycin and fluconazole .

2.2 Anticancer Properties

AMT has also been evaluated for its anticancer potential. Studies have indicated that it may inhibit the growth of various cancer cell lines, including breast (MCF-7), colon (HCT-116), and leukemia cells (K562). The IC50 values for these assays vary but suggest that AMT can effectively reduce cell viability at micromolar concentrations.

Cell LineIC50 (µM)Reference
MCF-720.2
HCT-11621.6
K562<1

The mechanism by which AMT exerts its biological effects appears to involve multiple pathways:

3.1 Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of AMT against clinically relevant isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that AMT exhibited an MIC range of 0.7–2.8 μg/mL against these resistant strains, outperforming many conventional antibiotics .

3.2 Anticancer Evaluation

In a comparative study involving various thiazole derivatives, AMT was tested alongside other synthesized compounds for anticancer activity against several human cancer cell lines. The findings revealed that AMT had a significant growth-inhibitory effect on MCF-7 cells with an IC50 value comparable to leading anticancer agents .

4. Conclusion

This compound represents a promising candidate in the realm of medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its therapeutic potential.

Future studies should focus on:

  • In Vivo Efficacy : Assessing the pharmacokinetics and bioavailability in animal models.
  • Mechanistic Studies : Detailed investigations into the molecular targets affected by AMT.
  • Structure-Activity Relationship (SAR) : Further exploration of modifications to enhance potency and selectivity.

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